molecular formula C23H17N3O2S B11126239 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-methylphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-methylphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11126239
M. Wt: 399.5 g/mol
InChI Key: BGRFAUUCRHUQKR-RBJTVHIQSA-N
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Description

The compound (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a chromene moiety, a triazolothiazole core, and a styryl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromene derivative, followed by the formation of the triazolothiazole core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The double bonds in the styryl group can be reduced to form saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions include quinone derivatives, saturated triazolothiazoles, and various substituted aromatic compounds.

Scientific Research Applications

The compound has significant applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The chromene moiety can intercalate with DNA, disrupting replication and transcription processes. The triazolothiazole core can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. Additionally, the styryl group can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: shares similarities with other triazolothiazole derivatives, such as:

Uniqueness

The uniqueness of (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H17N3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-methylphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H17N3O2S/c1-15-6-8-16(9-7-15)10-11-21-24-23-26(25-21)22(27)20(29-23)13-17-12-18-4-2-3-5-19(18)28-14-17/h2-13H,14H2,1H3/b11-10+,20-13-

InChI Key

BGRFAUUCRHUQKR-RBJTVHIQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2

Origin of Product

United States

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